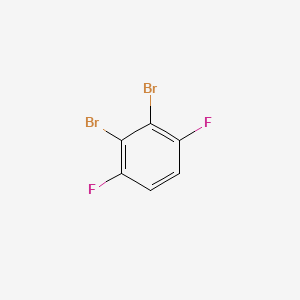

2,3-Dibromo-1,4-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTZEQOJTJIFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179737-33-8 | |

| Record name | 2,3-Dibromo-1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,4-difluorobenzene is a halogenated aromatic compound with the CAS number 179737-33-8 . Its structure, featuring a benzene ring substituted with two bromine and two fluorine atoms in a specific arrangement, makes it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms offers distinct reactivity at different positions, allowing for selective functionalization. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic approaches, reactivity, potential applications, and safety considerations for this compound, with a focus on its relevance in research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 179737-33-8 | |

| Molecular Formula | C₆H₂Br₂F₂ | [1] |

| Molecular Weight | 271.89 g/mol | |

| Appearance | Colorless to light yellow liquid | Predicted |

| Melting Point | Data not available | |

| Boiling Point | 212 °C | Predicted[2] |

| Density | 2.087 g/cm³ | Predicted[2] |

| Solubility | Soluble in common organic solvents like ethanol and acetone. | |

| Vapor Pressure | 0.259 mmHg at 25°C | Predicted[2] |

| Refractive Index | 1.5620-1.5660 | Predicted[2] |

Synthesis and Reactivity

A general approach for the bromination of an activated aromatic compound involves an electrophilic aromatic substitution reaction using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Plausible Synthetic Pathway for this compound

Caption: Plausible synthesis of this compound.

The reactivity of this compound is dictated by the presence and positions of the four halogen substituents. The carbon-bromine bonds are significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for selective functionalization at the brominated positions.

Applications in Research and Drug Development

Halogenated benzenes are crucial building blocks in the synthesis of pharmaceuticals and functional materials. While specific applications of this compound are not extensively documented, its structural motifs suggest its potential utility in several areas:

-

Medicinal Chemistry : As an intermediate, it can be used to introduce a 2,3-dibromo-1,4-difluorophenyl moiety into a larger molecule. The fluorine atoms can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atoms serve as handles for further chemical modifications.

-

Organic Electronics : Polysubstituted aromatic compounds are often used in the synthesis of conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The dibromo functionality allows for polymerization through cross-coupling reactions.[2][3]

-

Agrochemicals : The introduction of fluorine and bromine atoms into organic molecules can significantly impact their biological activity, making them potential scaffolds for new herbicides, insecticides, and fungicides.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Given the lack of a specific experimental protocol for this compound in the available literature, a representative procedure for a similar substrate, 1,4-dibromo-2-fluorobenzene, is provided below. This protocol illustrates the general conditions for a Suzuki-Miyaura reaction and would likely require optimization for the target compound.

Reaction: Monosubstitution of a dibrominated aromatic ring with an arylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).

-

Solvent Addition and Degassing: Add a solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for at least 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Reaction: Seal the flask and heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired mono-arylated product.

Note: The choice of catalyst, base, solvent, and temperature can significantly influence the outcome of the reaction, including the selectivity between the two bromine atoms.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a hazardous substance with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

A lab coat.

-

Use in a well-ventilated area or with respiratory protection if necessary.

In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis. Its differential reactivity of the halogen atoms allows for selective functionalization, making it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. While detailed experimental data for this specific isomer is somewhat limited, this guide provides a foundational understanding of its properties and plausible applications based on the chemistry of related compounds. Further research into the synthesis and reactivity of this compound will undoubtedly expand its utility in various fields of chemical research and development.

References

An In-Depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine and two fluorine atoms on a benzene ring, imparts distinct physical and chemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. The presence of multiple reactive sites allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and key applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 179737-33-8 | [1] |

| Molecular Formula | C₆H₂Br₂F₂ | [1] |

| Molecular Weight | 271.89 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~212-216 °C (predicted) | [3] |

| Melting Point | Not available | |

| Density | ~2.087 g/cm³ (predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. |

Spectroscopic Characterization

¹H NMR: The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the two hydrogen atoms on the benzene ring. The coupling with the adjacent fluorine atoms will lead to splitting of these signals.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the benzene ring. The carbons attached to fluorine will show characteristic large one-bond C-F coupling constants. The chemical shifts will be influenced by the electronegative bromine and fluorine substituents.[4]

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing this compound and is expected to show two distinct signals for the non-equivalent fluorine atoms. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine atoms.[5]

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-F and C-Br stretching vibrations at lower frequencies.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.89 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of bromine and fluorine atoms.

Synthesis of this compound

A common synthetic route to prepare substituted dibromodifluorobenzenes involves the bromination of a corresponding difluorobenzene precursor. A general protocol for the synthesis of a related isomer, 1,4-Dibromo-2,3-difluorobenzene, is described below and can be adapted for the synthesis of the 2,3-dibromo isomer.[3]

References

2,3-Dibromo-1,4-difluorobenzene molecular weight and formula

An In-depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene

This technical guide offers a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic chemistry, drug development, and materials science. By integrating foundational chemical data with field-proven insights, this document serves as an authoritative resource, explaining not just the protocols but the causality behind experimental choices to ensure scientific integrity and practical success.

Core Molecular Profile

This compound is a substituted benzene ring featuring a unique arrangement of four halogen atoms. This structure provides a versatile scaffold for building complex molecules, with the different halogens offering orthogonal reactivity. Its fundamental identifiers and properties are crucial for database searches, regulatory compliance, and theoretical calculations.

| Identifier | Value | Source |

| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |

| Molecular Weight | 271.88 g/mol | [1][2] |

| CAS Number | 179737-33-8 | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1F)Br)Br)F | [2] |

| InChI Key | TXTZEQOJTJIFAH-UHFFFAOYSA-N | [2] |

Physicochemical Properties and Safe Handling

A thorough understanding of a compound's physical properties is essential for designing experiments, particularly for reaction setup and purification. The safety profile dictates the necessary engineering controls and personal protective equipment (PPE) required for handling.

Physical Data

While extensive experimental data for this specific isomer is not widely published, predicted values provide a reliable baseline for experimental planning.

| Property | Value (Predicted) | Source |

| Appearance | Colorless or light yellow liquid | [1] |

| Density | 2.087 ± 0.06 g/cm³ | [1] |

| Boiling Point | 216.3 ± 35.0 °C at 760 mmHg | [1] |

| Melting Point | ~ -15 °C | [1] |

Safety and Handling Protocols

This compound is classified as a hazardous chemical. Adherence to strict safety protocols is mandatory.

-

GHS Hazard Statements:

-

Self-Validating Safety Workflow: The following protocol ensures a multi-layered approach to safety.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][4]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[1][4]

-

Handling: Avoid direct contact with skin, eyes, and clothing.[1] Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat sources or ignition.[4][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[4]

-

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its carbon-bromine and carbon-fluorine bonds, allowing for selective and sequential chemical transformations.

Generalized Synthetic Strategy

The synthesis of polyhalogenated benzenes often proceeds from a less substituted starting material. A logical and common approach involves the electrophilic bromination of a difluorobenzene precursor. The directing effects of the fluorine atoms are key to achieving the desired regiochemistry.

Caption: Generalized workflow for the synthesis of dibromo-difluorobenzenes.

Causality in Synthesis:

-

Choice of Precursor: 1,4-Difluorobenzene is a logical starting point. The fluorine atoms are ortho-, para-directing activators (by resonance) but deactivating overall (by induction).

-

Bromination Conditions: A Lewis acid catalyst like FeBr₃ is required to polarize the Br₂ molecule, making it a sufficiently strong electrophile to react with the deactivated benzene ring.

-

Purification: This reaction typically yields a mixture of isomers. Purification by fractional distillation under reduced pressure or column chromatography is critical to isolate the desired this compound isomer.

Core Reactivity Pathways

The bromine atoms are the primary sites for transformations like metal-halogen exchange and cross-coupling reactions, while the electron-deficient ring is primed for nucleophilic substitution.

Caption: Principal reactivity pathways for this compound.

Expert Insights:

-

Selective Cross-Coupling: The two C-Br bonds can often be functionalized sequentially by carefully controlling stoichiometry and reaction conditions, providing a route to unsymmetrically substituted products.

-

Orthogonal Reactivity: The C-Br bonds are significantly more reactive in palladium-catalyzed cross-coupling than the highly stable C-F bonds. This allows the bromine atoms to be used as synthetic handles while the fluorine atoms remain, imparting their desirable electronic properties to the final molecule.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. Its structural motifs are found in a range of high-value applications.

-

Pharmaceutical Intermediates: The 1,4-difluorobenzene core is a common feature in many modern pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for synthesizing complex drug candidates.[1][6]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used as a precursor for advanced pesticides and herbicides where the specific halogenation pattern can tune the biological activity and environmental persistence of the final product.[1]

-

Materials Science: Isomers like 1,4-dibromo-2,3-difluorobenzene are used in the synthesis of conjugated polymers for organic photovoltaic applications.[7] The unique electronic properties conferred by the fluorine and bromine atoms make this compound a promising candidate for developing novel organic electronic materials.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1,4-Dibromo-2,3-difluorobenzene | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dibromo-1,4-difluorobenzene

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the aromatic compound 2,3-Dibromo-1,4-difluorobenzene. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of NMR spectroscopy and data from structurally related compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Predicting Complex Spectra

This compound (C₆H₂Br₂F₂) presents a compelling case for spectral analysis due to the complex interplay of its substituents.[1] The presence of four substituents on the benzene ring, two bromine and two fluorine atoms, leads to a highly substituted system where steric and electronic effects significantly influence the chemical environment of the remaining protons and carbons. Understanding these influences is paramount for accurate spectral interpretation and structural confirmation.

The predictability of NMR spectra is rooted in the principle that the chemical shift of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as fluorine and bromine, deshield nearby nuclei, causing their resonance to appear at a higher chemical shift (downfield).[2][3] The magnitude of this effect is related to the electronegativity of the substituent.[2] Furthermore, spin-spin coupling between neighboring nuclei provides valuable information about the connectivity of atoms within a molecule.

This guide will first establish the theoretical foundation for predicting the ¹H and ¹³C NMR spectra of this compound by examining the effects of bromine and fluorine on aromatic systems. Subsequently, a detailed prediction of the chemical shifts and coupling patterns will be presented, followed by a recommended experimental protocol for acquiring high-quality spectra.

Theoretical Framework: Substituent Effects on Aromatic NMR Spectra

The chemical shifts in the ¹H and ¹³C NMR spectra of substituted benzenes are primarily governed by the electronic effects (induction and resonance) and, to a lesser extent, the steric and anisotropic effects of the substituents.

The Influence of Fluorine

Fluorine is the most electronegative element, and its strong inductive effect causes significant deshielding of adjacent nuclei.[2][3] This typically results in a downfield shift for both protons and carbons. Additionally, the ¹⁹F nucleus has a spin of I = 1/2, leading to observable spin-spin coupling with neighboring ¹H and ¹³C nuclei. These couplings, denoted as J-coupling, are transmitted through the bonding framework and provide crucial structural information. The magnitude of these couplings depends on the number of intervening bonds.

The Influence of Bromine

Bromine is also an electronegative halogen, though less so than fluorine. It exerts an inductive electron-withdrawing effect, leading to a deshielding of nearby protons and carbons.[4] However, bromine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring, which can have a shielding effect, particularly at the ortho and para positions. The overall effect on the chemical shift is a balance of these competing factors. Steric effects from the larger bromine atom can also influence the local geometry and, consequently, the chemical shifts.[4][5]

Predicted ¹H NMR Spectrum of this compound

Due to the plane of symmetry in the this compound molecule, the two protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single resonance.

Expected Chemical Shift:

The chemical shift of the protons in this compound will be influenced by the ortho fluorine, meta bromine, and para bromine substituents. Based on empirical additivity rules and data from related compounds, the chemical shift is predicted to be in the downfield region of the aromatic spectrum.

Predicted Splitting Pattern:

The single proton signal will be split by the adjacent fluorine atom. This will result in a doublet. Further coupling to the distant fluorine atom and the bromine atoms is expected to be negligible or result in slight broadening of the peaks.

Predicted ¹³C NMR Spectrum of this compound

The symmetry of this compound dictates that there will be three distinct carbon signals in the ¹³C NMR spectrum.

Predicted Chemical Shifts and Couplings:

The chemical shifts of the carbons will be significantly influenced by the directly attached and neighboring substituents.

-

C1/C4 (Carbons attached to Fluorine): These carbons will be significantly deshielded due to the high electronegativity of fluorine and will appear at a downfield chemical shift. They will also exhibit a large one-bond coupling constant (¹JCF) with the attached fluorine atom.

-

C2/C3 (Carbons attached to Bromine): These carbons will also be deshielded, though to a lesser extent than the fluorine-bearing carbons. They are expected to appear at a chemical shift typical for carbons attached to bromine in an aromatic system.

-

C5/C6 (Carbons attached to Hydrogen): These carbons will be the most shielded of the aromatic carbons and will appear at the most upfield position in the aromatic region. They will exhibit coupling to the directly attached proton and smaller couplings to the neighboring fluorine atoms.

The following table summarizes the predicted ¹³C NMR data:

| Carbon Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 / C4 | 150 - 160 | Doublet (large ¹JCF) |

| C2 / C3 | 115 - 125 | Singlet or broadened singlet |

| C5 / C6 | 120 - 130 | Doublet of doublets (due to coupling with both fluorines) |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

5.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

5.2. Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon (unless C-F coupling is of interest, in which case a non-decoupled or gated-decoupled experiment should be used).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

5.3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Baseline correct the spectrum.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Molecular Structure and Workflow

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Workflow for NMR Spectral Analysis:

Caption: Workflow for NMR spectral acquisition and analysis.

Conclusion

This in-depth technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and leveraging data from analogous structures, researchers can confidently approach the analysis of this and other complex substituted aromatic compounds. The provided experimental protocol offers a solid foundation for obtaining high-quality data for structural verification.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. modgraph.co.uk [modgraph.co.uk]

Decoding the Molecular Architecture: A Spectroscopic Guide to 2,3-Dibromo-1,4-difluorobenzene

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of innovation. 2,3-Dibromo-1,4-difluorobenzene, a halogenated aromatic compound, presents a compelling case for the power of modern spectroscopic techniques. Its unique substitution pattern offers a rich tapestry of spectral data that, when expertly interpreted, reveals a definitive molecular portrait. This in-depth technical guide provides a comprehensive analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a mere listing of data, this guide delves into the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation.

Molecular Structure and Symmetry Considerations

The structure of this compound (C₆H₂Br₂F₂) is foundational to its spectroscopic signature. The molecule possesses a C₂ axis of symmetry bisecting the C1-C4 and C2-C3 bonds. This symmetry dictates that the two protons are chemically and magnetically equivalent, as are the pairs of carbons C1/C4, C2/C3, and C5/C6. This equivalence is a critical starting point for predicting the number of signals in the NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the aromatic region (approximately 6-8 ppm).

-

Employ a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Data and Interpretation

Due to the molecule's symmetry, a single signal is expected for the two equivalent aromatic protons (H-5 and H-6).

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

| ~7.4-7.6 ppm | Triplet of doublets (td) or complex multiplet | ³JHH, ³JHF, ⁴JHF | H-5, H-6 |

Causality Behind the Prediction:

-

Chemical Shift: The baseline chemical shift for benzene protons is approximately 7.26 ppm.[1] The two fluorine atoms, being strongly electronegative, are electron-withdrawing through induction, which deshields the protons and shifts their signal downfield. The bromine atoms also contribute to this deshielding effect.

-

Multiplicity: The signal for H-5 will be split by its neighboring proton H-6 (a ³JHH coupling, typically 7-8 Hz). Additionally, each proton will be coupled to the two fluorine atoms. The coupling to the ortho fluorine (F-4) will be a ³JHF (typically 6-10 Hz), and the coupling to the meta fluorine (F-1) will be a ⁴JHF (typically 2-4 Hz).[2][3] The interplay of these couplings will result in a complex multiplet, likely appearing as a triplet of doublets.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the full range of aromatic carbon signals (approximately 100-160 ppm).

-

A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing: Fourier transform, phase correct, and reference the spectrum (e.g., to the CDCl₃ solvent peak at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

Based on the molecular symmetry, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ) | Coupling to Fluorine | Assignment |

| ~150-155 ppm | Doublet (¹JCF) | C-1, C-4 |

| ~115-120 ppm | Doublet (²JCF) | C-2, C-3 |

| ~125-130 ppm | Triplet (²JCF, ³JCF) | C-5, C-6 |

Causality Behind the Prediction:

-

Chemical Shift:

-

C-1, C-4: These carbons are directly bonded to the highly electronegative fluorine atoms, causing a significant downfield shift due to the strong inductive effect.

-

C-2, C-3: These carbons are bonded to bromine atoms. While bromine is electronegative, its effect on the carbon chemical shift is less pronounced than that of fluorine.

-

C-5, C-6: These carbons are bonded to hydrogen and are the least deshielded of the aromatic carbons.

-

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.[4]

-

C-1, C-4: The signal for these carbons will be split into a doublet by the directly attached fluorine (¹JCF), with a large coupling constant (typically > 240 Hz).

-

C-2, C-3: This signal will appear as a doublet due to coupling with the adjacent fluorine (²JCF), with a smaller coupling constant (typically 20-30 Hz).

-

C-5, C-6: The signal for these carbons will likely appear as a triplet due to coupling to both the ortho fluorine (²JCF) and the meta fluorine (³JCF).

-

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1250-1000 | Strong | C-F Stretch |

| 800-600 | Strong | C-Br Stretch |

| 900-675 | Strong | C-H Out-of-plane Bend |

Causality Behind the Prediction:

-

Aromatic C-H Stretch: The stretching vibration of the C-H bonds on the aromatic ring typically appears above 3000 cm⁻¹.[5][6]

-

Aromatic C=C Ring Stretch: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to one or more bands in this region.

-

C-F Stretch: The C-F bond is strong and polar, resulting in a strong absorption band in the fingerprint region.[7]

-

C-Br Stretch: The C-Br bond is weaker and less polar than the C-F bond, and its stretching vibration appears at a lower frequency.

-

C-H Out-of-plane Bend: The position of this strong band can sometimes provide information about the substitution pattern of the benzene ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound (C₆H₂Br₂F₂) is 271.88 g/mol .[8] A key feature of the mass spectrum will be the isotopic pattern of bromine.

| m/z | Relative Abundance | Assignment |

| 270, 272, 274 | 1:2:1 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 191, 193 | - | [M-Br]⁺ |

| 112 | - | [M-2Br]⁺ |

Causality Behind the Prediction:

-

Molecular Ion Cluster: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10][11] For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three peaks:

-

M⁺ (m/z 270): Contains two ⁷⁹Br atoms.

-

[M+2]⁺ (m/z 272): Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺ (m/z 274): Contains two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.

-

-

Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment.

-

Loss of a Bromine Atom ([M-Br]⁺): This is a common fragmentation pathway for brominated compounds, resulting in a fragment ion cluster at m/z 191 and 193.[12]

-

Loss of Two Bromine Atoms ([M-2Br]⁺): Subsequent loss of the second bromine atom would lead to a fragment at m/z 112.

-

Visualization of Key Spectroscopic Principles

Caption: Predicted ¹H NMR couplings and MS isotope pattern.

Conclusion

The spectroscopic interpretation of this compound is a synergistic exercise, where each technique provides a unique and complementary piece of the structural puzzle. The symmetry of the molecule simplifies the NMR spectra, while the presence of fluorine and bromine atoms introduces characteristic couplings and isotopic patterns that serve as definitive structural markers. This guide illustrates that a thorough understanding of the underlying principles of spectroscopy, combined with a logical, step-by-step analysis, empowers researchers to elucidate complex molecular structures with confidence and precision.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. eclass.uoa.gr [eclass.uoa.gr]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the GHS Hazard Classification of 2,3-Dibromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the hazard profile of every reagent is not merely a regulatory formality but a cornerstone of laboratory safety and experimental integrity. This guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 2,3-Dibromo-1,4-difluorobenzene (CAS No. 179737-33-8). As a Senior Application Scientist, the imperative is to move beyond rote recitation of hazard codes to a functional, mechanistic understanding of the risks this compound presents and the protocols required to mitigate them. This document is structured to provide not just the classification, but the scientific rationale and practical steps necessary for its safe handling and application.

Chemical Identity

-

Molecular Weight: 271.89 g/mol

Part 1: GHS Hazard Classification and Rationale

The GHS classification for this compound is predicated on data submitted to the European Chemicals Agency (ECHA).[1] It is categorized as an irritant, a classification that necessitates specific handling protocols to prevent adverse health effects.

Summary of GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory, Apollo Scientific[1][4]

GHS Label Elements

The standardized GHS label for this compound provides an at-a-glance summary of its primary hazards.

-

Pictogram:

-

-

Signal Word: Warning

-

Hazard Statements:

Expert Analysis of Hazard Statements

-

H315 (Skin Irritation, Category 2): This classification is not merely an indication of transient redness. For a halogenated aromatic compound like this compound, the lipophilic nature of the molecule allows for penetration into the lipid-rich stratum corneum of the skin. This can lead to the disruption of cellular membranes, eliciting an inflammatory response. Repeated or prolonged contact can lead to dermatitis. The causality here is the chemical's ability to interact with and disrupt the normal physiological barrier function of the skin.

-

H319 (Serious Eye Irritation, Category 2A): The cornea and conjunctiva are highly sensitive tissues. Direct contact with this chemical can cause significant irritation, pain, and potential damage. The mechanism is similar to skin irritation but is amplified due to the delicate nature of ocular tissues. The "2A" categorization implies that the effects are reversible, but they can still be severe and require immediate and thorough irrigation.

-

H335 (Respiratory Irritation, Category 3): Inhalation of vapors or aerosols of this compound can irritate the mucous membranes of the respiratory tract. This is a common property of many volatile organic compounds. The irritation can manifest as coughing, sneezing, and a sore throat. In a research setting, this underscores the critical importance of handling the compound in a well-ventilated area, preferably within a certified chemical fume hood.

Part 2: Self-Validating Safety Protocols & Experimental Design

A trustworthy safety protocol is one that is inherently self-validating, meaning that adherence to the protocol systematically minimizes risk. The following protocols are designed with this principle in mind for this compound.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified GHS hazards.

| Hazard | Required PPE | Rationale |

| Skin Irritation (H315) | Nitrile or neoprene gloves (minimum 0.11 mm thickness). Lab coat. | Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals. |

| Eye Irritation (H319) | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |

| Respiratory Irritation (H335) | Use in a chemical fume hood. | Engineering control to prevent inhalation of vapors. |

Experimental Workflow: A Self-Validating Approach

The following diagram illustrates a workflow for handling this compound that integrates safety checks at each critical step.

Caption: A self-validating workflow for handling this compound.

Precautionary Statements (P-Statements)

The following P-statements provide actionable guidance for minimizing the risks associated with this compound.

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P319: If eye irritation persists: Get medical advice/attention.

-

P332 + P317: If skin irritation occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Part 3: Data-Driven Hazard Assessment

Physicochemical Properties (Predicted)

| Property | Value/Description | Implication for Safety |

| Physical State | Colorless or light yellow liquid. | Potential for splashes and aerosol generation. |

| Boiling Point | ~216 °C (Predicted) | Low volatility at room temperature, but vapor pressure will increase with heating, necessitating ventilation. |

| Density | ~2.09 g/cm³ (Predicted) | Heavier than water. Spills will not be easily diluted with water. |

| Solubility | Soluble in organic solvents. | In case of skin contact, washing with soap and water is effective. Do not use solvents to clean skin. |

Source: ChemBK

Conclusion

The GHS classification of this compound as a skin, eye, and respiratory irritant provides a clear directive for its safe handling. The causality of these hazards is rooted in its chemical structure as a halogenated aromatic compound. For the intended audience of researchers and drug development professionals, this guide emphasizes that safety is not a static checklist but a dynamic, integrated component of the scientific process. By understanding the "why" behind the hazards, and implementing self-validating protocols, this compound can be used effectively and safely in the pursuit of scientific advancement.

References

An In-depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, offers distinct reactivity profiles that are highly valuable in the fields of medicinal chemistry, materials science, and agrochemicals. The presence of both bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions and nucleophilic aromatic substitution, making it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, reactivity, applications, and safety considerations.

Part 1: Core Chemical Identity

IUPAC Name and SMILES Notation

The formal nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name systematically describes the arrangement of the substituents on the benzene ring.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is C1=CC(=C(C(=C1F)Br)Br)F [1]. This notation provides a linear representation of the molecule's two-dimensional structure, which is readily interpretable by chemical software.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₂ | PubChem[1] |

| Molecular Weight | 271.88 g/mol | PubChem[1] |

| CAS Number | 179737-33-8 | PubChem[1], Apollo Scientific[2] |

| Appearance | Not specified (likely a solid or liquid) | |

| Purity | Typically ≥95% | Apollo Scientific[2] |

Part 2: Synthesis and Reactivity

Synthetic Strategies

A general synthetic workflow for the bromination of a difluorobenzene is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its substituents. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the bromine atoms serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the 2- and 3-positions.

Furthermore, the fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when activated by strong electron-withdrawing groups. This dual reactivity makes this compound a valuable synthon for introducing complex functionalities onto an aromatic core.

Part 3: Applications in Research and Development

Pharmaceutical and Agrochemical Synthesis

Halogenated aromatic compounds are privileged scaffolds in drug discovery and agrochemical research. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[5]. The bromine atoms in this compound provide convenient handles for diversification, enabling the rapid synthesis of libraries of compounds for biological screening. For example, related dibromodifluorobenzene isomers are used in the preparation of non-nucleoside reverse transcriptase inhibitors and other biologically active molecules[3].

Materials Science

The unique electronic properties imparted by the fluorine atoms make fluorinated aromatic compounds attractive for applications in materials science. They can be incorporated into conjugated polymers for organic photovoltaics and other electronic devices[3]. The dibromo functionality of this compound allows for its polymerization through cross-coupling reactions, leading to materials with tailored optical and electronic properties.

Part 4: Experimental Protocols

Representative Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for a Suzuki cross-coupling reaction using this compound as a substrate.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst (0.01-0.05 eq.) to the flask.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

Part 5: Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][6].

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][2].

-

P264: Wash skin thoroughly after handling[7].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[7].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][8]. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam[8]. Store in a tightly closed container in a dry and well-ventilated place[7][9].

References

- 1. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 179737-33-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]

- 4. 1,4-DIBROMO-2,3-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. chemical-label.com [chemical-label.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Commercial suppliers of 2,3-Dibromo-1,4-difluorobenzene

An In-Depth Technical Guide to the Commercial Procurement of 2,3-Dibromo-1,4-difluorobenzene for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and procuring this compound (CAS No. 179737-33-8). Moving beyond a simple vendor list, this document establishes a robust methodology for ensuring the quality, consistency, and scalability of this critical building block for novel molecular entities.

Introduction: The Strategic Importance of this compound

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms ortho to each other and two fluorine atoms in a para-relationship, offers multiple, distinct reaction sites. This structural arrangement makes it an invaluable synthon for creating complex molecular architectures.

The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse organic fragments. The fluorine atoms, conversely, are often incorporated to modulate the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity—a common strategy in modern drug design. Given its utility, securing a reliable commercial source is a foundational step for any research program utilizing this intermediate.

Molecular Overview

Caption: Key identifiers for this compound.

The Commercial Supplier Landscape: A Critical Evaluation Framework

Choosing a supplier is not merely a transactional step; it is a critical decision that impacts experimental reproducibility, project timelines, and scalability. The landscape is populated by primary manufacturers, secondary distributors, and specialized custom synthesis labs. A systematic evaluation is paramount.

The following workflow provides a logical pathway for qualifying a potential supplier, ensuring that technical requirements are met before a purchase order is issued.

Supplier Qualification Workflow

Caption: A systematic workflow for evaluating and selecting a chemical supplier.

Pillar 1: Purity and Analytical Verification

The stated purity is the most common, yet often most misleading, metric. A supplier's commitment to quality is demonstrated through the comprehensiveness of its Certificate of Analysis (CoA).

-

Expert Insight: Do not accept a CoA that only lists purity by a single method (e.g., "95% by GC"). For a compound like this, a robust CoA should include orthogonal analytical methods. For instance, Gas Chromatography (GC) confirms purity relative to volatile components, while Nuclear Magnetic Resonance (¹H-NMR, ¹⁹F-NMR, ¹³C-NMR) confirms the structure and reveals non-volatile organic impurities. Identity confirmation via Mass Spectrometry (MS) is also standard.

-

Trustworthiness through Self-Validation: When you receive the material, perform a simple in-house check. A ¹H-NMR or a TLC (Thin-Layer Chromatography) run against a reference standard can quickly validate the supplier's claims and protect your experiments from costly failures.

Pillar 2: Documentation and Regulatory Compliance

Comprehensive documentation is non-negotiable for professional research.

-

Safety Data Sheet (SDS): The SDS is critical for safe handling and risk assessment. It provides essential information on hazards, protective measures, and emergency procedures. According to multiple suppliers, this compound is classified as a skin, eye, and respiratory irritant.[1] Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Corresponding precautionary statements like P261 (Avoid breathing dust/fumes/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) must be strictly followed.[1]

-

Certificate of Analysis (CoA): As discussed, this document is the primary evidence of quality. It should be batch-specific, meaning the data corresponds to the exact lot you are purchasing.

Comparative Analysis of Commercial Suppliers

The following table summarizes the offerings for this compound from several established commercial suppliers. This data is intended for comparative purposes; always verify specifications directly with the supplier before ordering.

| Supplier | Stated Purity | Available Quantities | CAS Number | MDL Number | Notes |

| Apollo Scientific | 95% | 1g, 5g, 25g | 179737-33-8 | MFCD12922620 | Stocks available in the UK and US.[1] |

| ChemUniverse | 95% | 100mg, 250mg, 1g, Bulk | 179737-33-8 | MFCD12922620 | Offers bulk quotes and blanket purchase orders.[2] |

| Sigma-Aldrich | Not specified on product page | Varies | 179737-33-8 | - | A major distributor known for extensive documentation.[3] |

| SynQuest Labs, Inc. | 95.0% | 1g, 5g, 25g | - | - | Listed on ChemicalBook with specific product numbers.[4] |

| Aladdin Scientific | 99% | 250mg, 1g, 5g, 25g, Bulk | - | - | Provides a range of quantities from milligrams to bulk.[4] |

Note: Some suppliers may list the isomer 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9). It is crucial to verify the CAS number to ensure you are ordering the correct regioisomer for your synthetic route.

Field-Proven Application: A Validated Suzuki Cross-Coupling Protocol

To demonstrate the practical utility of this compound, this section details a representative Suzuki cross-coupling reaction. This protocol is designed as a self-validating system, with clear steps and checkpoints.

Objective: To perform a selective mono-arylation via Suzuki coupling, leveraging the differential reactivity of the bromine atoms.

Causality Behind Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is chosen for its reliability and effectiveness in coupling aryl bromides.

-

Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups.

-

Solvent System: A mixture of toluene and water creates a biphasic system. The reaction occurs at the interface, and the aqueous phase is essential for dissolving the inorganic base.

-

Stoichiometry: The boronic acid is used in slight excess (1.1 equivalents) to ensure complete consumption of the limiting reagent, while using a sub-stoichiometric amount (0.9 equivalents) of the dibromo starting material can help favor mono-substitution if desired. For this protocol, we target full conversion.

Step-by-Step Methodology

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 g, 3.68 mmol), Phenylboronic acid (0.54 g, 4.42 mmol, 1.2 eq), and Sodium Carbonate (1.17 g, 11.04 mmol, 3.0 eq).

-

Solvent Addition: Add toluene (20 mL) and deionized water (10 mL) to the flask.

-

Inerting: Bubble nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.184 mmol, 5 mol%).

-

Reaction: Heat the mixture to 90°C and stir vigorously overnight (12-16 hours).

-

Monitoring (Self-Validation): Take a small aliquot from the organic layer, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the this compound spot.

-

Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2x 20 mL). Combine all organic extracts.

-

Purification: Wash the combined organic layers with brine (1x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.

Suzuki Coupling Workflow

Caption: A step-by-step workflow for the Suzuki cross-coupling reaction.

Conclusion

The successful integration of this compound into a research or development program is contingent upon a strategic sourcing process. By moving beyond price-point comparisons and adopting a framework that prioritizes analytical verification, comprehensive documentation, and supplier reliability, researchers can mitigate risks associated with poor-quality reagents. The protocols and workflows presented in this guide serve as a template for establishing a self-validating system within your laboratory, ensuring that the chemical building blocks you procure are a foundation for success, not a source of experimental variability.

References

An In-Depth Technical Guide to the Synthesis of 2,3-Dibromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-1,4-difluorobenzene is a valuable fluorinated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. Its specific substitution pattern offers unique reactivity and allows for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering insights into the strategic considerations and experimental nuances of each approach. The guide delves into two primary strategies: direct electrophilic bromination of 1,4-difluorobenzene and a multi-step approach involving a Sandmeyer reaction from a suitable aniline precursor. Detailed mechanistic explanations, step-by-step experimental protocols, and comparative analysis of the routes are presented to equip researchers with the necessary knowledge for the successful synthesis of this important intermediate.

Introduction: The Significance of this compound

Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound, with its vicinal bromine atoms and para-difluoro substitution, represents a key synthetic intermediate. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The fluorine atoms, in turn, influence the electronic properties of the benzene ring and can enhance the biological activity of the final products. This guide aims to provide a detailed exploration of the synthetic routes to this valuable compound, empowering researchers to leverage its potential in their scientific endeavors.

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections are considered for the synthesis of this compound:

-

Pathway A: Direct Electrophilic Bromination. This approach involves the direct bromination of the readily available starting material, 1,4-difluorobenzene. The key challenge in this route is controlling the regioselectivity of the second bromination to favor the formation of the desired 2,3-isomer.

-

Pathway B: Sandmeyer Reaction from a Difluoroaniline Precursor. This strategy relies on the conversion of an amino group on a difluorobenzene ring into a bromine atom via a diazonium salt intermediate. This pathway offers the potential for greater regiochemical control, provided a suitable aniline precursor can be synthesized.

The following sections will provide a detailed analysis of each of these pathways.

Pathway A: Electrophilic Bromination of 1,4-Difluorobenzene

The direct introduction of two bromine atoms onto the 1,4-difluorobenzene ring is an attractive and atom-economical approach. However, the directing effects of the fluorine substituents and the first introduced bromine atom play a crucial role in determining the isomeric distribution of the final product.

Mechanistic Considerations and Regioselectivity

Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In 1,4-difluorobenzene, all four available positions are ortho to a fluorine atom, making them electronically favorable for substitution. The first bromination of 1,4-difluorobenzene is known to yield 2-bromo-1,4-difluorobenzene.[1]

The challenge lies in the second bromination. The existing substituents (two fluorine atoms and one bromine atom) will direct the incoming electrophile. Both fluorine and bromine are ortho-, para-directors. In 2-bromo-1,4-difluorobenzene, the positions available for the second bromination are C3, C5, and C6.

-

Position 3: Ortho to the bromine and ortho to a fluorine.

-

Position 5: Para to the bromine and ortho to a fluorine.

-

Position 6: Ortho to the bromine and ortho to a fluorine.

Predicting the major product requires a careful analysis of the activating and steric effects. While a detailed theoretical analysis is complex, it is anticipated that a mixture of isomers will be formed.[2][3][4] Achieving high selectivity for the 2,3-dibromo isomer through this direct approach is expected to be challenging.

Proposed Experimental Protocol: Dibromination of 1,4-Difluorobenzene

This protocol is a generalized procedure for electrophilic bromination and may require optimization to favor the desired isomer.

Materials:

-

1,4-Difluorobenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1,4-difluorobenzene in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add the iron catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add bromine (2.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Add saturated sodium thiosulfate solution to remove any unreacted bromine.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product will likely be a mixture of isomers. Purify by fractional distillation or column chromatography to isolate the this compound.

Data Presentation:

| Parameter | Value |

| Starting Material | 1,4-Difluorobenzene |

| Reagents | Bromine, Iron catalyst |

| Expected Products | Mixture of dibrominated isomers |

| Purification | Fractional distillation or Column Chromatography |

Logical Workflow Diagram:

Caption: Workflow for the direct dibromination of 1,4-difluorobenzene.

Pathway B: Synthesis via a Sandmeyer Reaction

The Sandmeyer reaction provides a powerful and regioselective method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide salt.[2][5][6] To synthesize this compound via this route, a suitable difluoroaniline precursor is required. A hypothetical, yet logical, precursor would be 2-amino-3-bromo-1,4-difluorobenzene.

Retrosynthesis and Precursor Identification

A plausible retrosynthetic analysis for this pathway is as follows:

Caption: Retrosynthetic analysis for the Sandmeyer approach.

The synthesis of the key intermediate, 2-amino-3-bromo-1,4-difluorobenzene, is a critical step. A potential route to this precursor could involve the nitration of 2-bromo-1,4-difluorobenzene, followed by reduction of the nitro group. However, the regioselectivity of the nitration would need to be carefully controlled. An alternative would be the synthesis of 2,3-diamino-1,4-difluorobenzene followed by a selective mono-Sandmeyer reaction, which would be challenging.

While a direct literature precedent for the synthesis of 2-amino-3-bromo-1,4-difluorobenzene was not readily found, the synthesis of similar compounds, such as 2-amino-4-bromo-3-fluorobenzoic acid, has been reported, suggesting the feasibility of synthesizing such precursors.[6]

Proposed Experimental Protocol: Sandmeyer Reaction

This protocol outlines the general steps for the Sandmeyer reaction, assuming the successful synthesis of the 2-amino-3-bromo-1,4-difluorobenzene precursor.

Materials:

-

2-Amino-3-bromo-1,4-difluorobenzene (hypothetical precursor)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve the 2-amino-3-bromo-1,4-difluorobenzene in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

-

Data Presentation:

| Parameter | Value |

| Starting Material | 2-Amino-3-bromo-1,4-difluorobenzene |

| Key Reaction | Sandmeyer Reaction |

| Reagents | NaNO₂, HBr, CuBr |

| Expected Product | This compound |

| Purification | Column Chromatography or Distillation |

Logical Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound via the Sandmeyer reaction.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Direct Bromination | Pathway B: Sandmeyer Reaction |

| Starting Material | 1,4-Difluorobenzene (readily available) | 2-Amino-3-bromo-1,4-difluorobenzene (requires synthesis) |

| Number of Steps | Fewer steps (potentially one pot) | Multiple steps (precursor synthesis + Sandmeyer) |

| Regioselectivity | Potentially poor, leading to isomeric mixtures | High, determined by the precursor's structure |

| Purification | Challenging separation of isomers | Potentially simpler purification of the final product |

| Overall Yield | Likely lower due to isomer formation and separation losses | Potentially higher if the precursor is accessible in good yield |

| Scalability | Potentially easier to scale up | May be more complex to scale due to multiple steps and handling of diazonium salts |

Conclusion and Future Outlook

The synthesis of this compound presents an interesting challenge in synthetic organic chemistry, primarily centered on achieving the desired regiochemistry. While direct dibromination of 1,4-difluorobenzene offers a more direct route, it is likely to be hampered by a lack of selectivity, necessitating difficult purification procedures. The Sandmeyer reaction approach, although longer, promises greater control over the final product's structure, provided that an efficient synthesis of the required 2-amino-3-bromo-1,4-difluorobenzene precursor can be developed.

Future research in this area should focus on:

-

A detailed investigation into the regioselectivity of the dibromination of 1,4-difluorobenzene under various catalytic conditions to optimize the yield of the 2,3-isomer.

-

The development of a robust and scalable synthesis for 2-amino-3-bromo-1,4-difluorobenzene or other suitable aniline precursors.

-

Exploration of alternative synthetic strategies, such as those involving ortho-lithiation or other directed metalation reactions, which could offer precise control over the introduction of the bromine atoms.